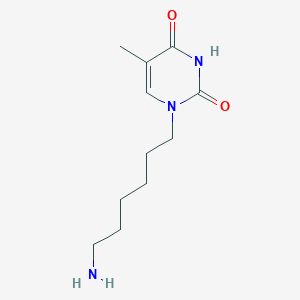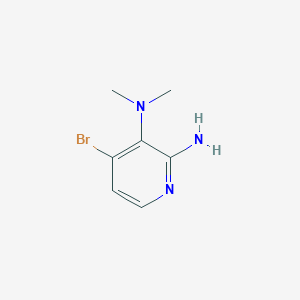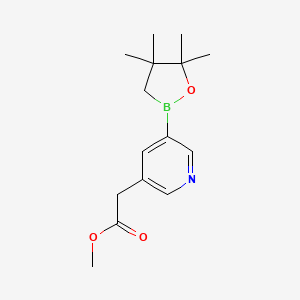![molecular formula C9H12N4 B15248626 (1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B15248626.png)
(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine is a heterocyclic compound belonging to the pyrazolopyridine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine typically involves the formation of the pyrazolopyridine core followed by functionalization. One common method starts with the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization to form the pyrazolopyridine ring . The reaction conditions often include the use of acidic catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) in ethanol at room temperature .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine has been studied for various scientific research applications:
Mécanisme D'action
The mechanism of action of (1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways such as Ras/Erk and PI3K/Akt .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazines: Known for their kinase inhibitory properties.
Uniqueness
(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit TRKs makes it a promising candidate for targeted cancer therapies .
Propriétés
Formule moléculaire |
C9H12N4 |
|---|---|
Poids moléculaire |
176.22 g/mol |
Nom IUPAC |
(1,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-6-3-7(4-10)8-5-11-13(2)9(8)12-6/h3,5H,4,10H2,1-2H3 |
Clé InChI |
OALGCZXDTMBWPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=NN(C2=N1)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Benzyl-4-(3-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15248564.png)
![(2R,3R,4R)-1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3,5-tris(benzyloxy)-4-hydroxypentan-1-one](/img/structure/B15248570.png)
![7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15248577.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15248592.png)



![N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide](/img/structure/B15248615.png)

![[1(2H),4'-Bipyridin]-2-one](/img/structure/B15248619.png)

